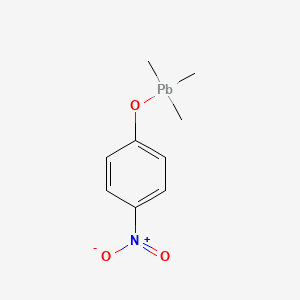
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide is a chemical compound known for its significant biological and chemical properties. It is a derivative of triazene, a class of compounds characterized by the presence of a diazoamino group. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide typically involves the diazotization of an amine precursor followed by coupling with an appropriate nucleophile. One common method includes the reaction of 3,3-dimethyltriazeno with N-ethyl-p-toluamide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazonium salt, which then reacts with the nucleophile to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization processes, where the amine precursor is treated with nitrous acid to form the diazonium salt. This is followed by coupling with N-ethyl-p-toluamide in the presence of a catalyst to enhance the reaction rate and yield. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the diazoamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new triazene derivatives with different functional groups .
Applications De Recherche Scientifique
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential use in chemotherapy due to its ability to interfere with DNA synthesis and cell division.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide involves its interaction with cellular components, leading to cytotoxic effects. It acts as an alkylating agent, forming covalent bonds with DNA and disrupting its structure and function. This results in the inhibition of DNA synthesis and cell division, ultimately leading to cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dacarbazine: A well-known antineoplastic agent with a similar triazene structure.
Temozolomide: Another triazene derivative used in cancer treatment.
Procarbazine: A related compound with alkylating properties.
Uniqueness
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide stands out due to its specific structure, which imparts unique reactivity and biological activity.
Propriétés
Numéro CAS |
76765-30-5 |
|---|---|
Formule moléculaire |
C12H18N4O |
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
3-(dimethylaminodiazenyl)-N-ethyl-4-methylbenzamide |
InChI |
InChI=1S/C12H18N4O/c1-5-13-12(17)10-7-6-9(2)11(8-10)14-15-16(3)4/h6-8H,5H2,1-4H3,(H,13,17) |
Clé InChI |
FCEZAHIFFJLZFP-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC(=C(C=C1)C)N=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


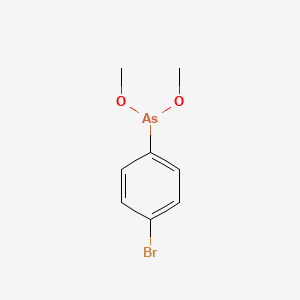

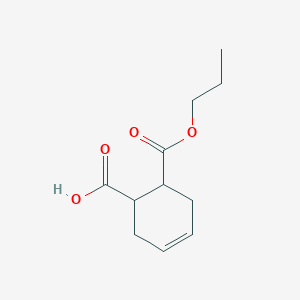

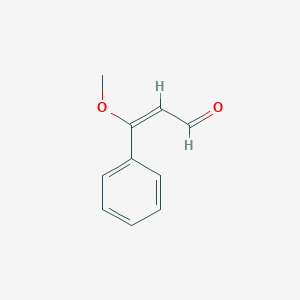
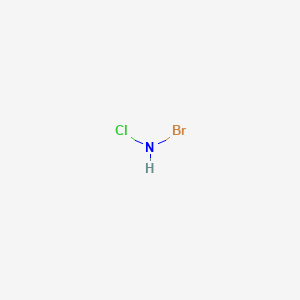
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)
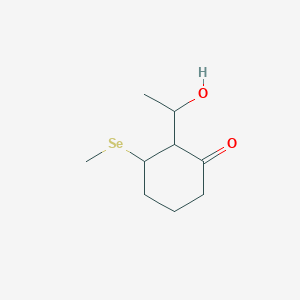
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)

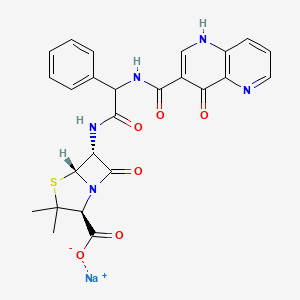
![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)

